

What are the physical properties of Ethyl 9-hexadecenoate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 9-hexadecenoate*

Cat. No.: *B1609348*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 9-hexadecenoate**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of compounds like **Ethyl 9-hexadecenoate** is fundamental. This technical guide provides a comprehensive overview of its physical characteristics, the experimental methods used to determine them, and relevant biochemical pathways and workflows.

Ethyl 9-hexadecenoate (C₁₈H₃₄O₂) is a fatty acid ethyl ester (FAEE), an ester formed from the condensation of hexadecenoic acid and ethanol.^[1] It exists as two different stereoisomers, cis (palmitoleate) and trans. This compound is of interest in various fields, including biomarker research, antimicrobial studies, and as an intermediate in the synthesis of pharmaceuticals.^[1] ^[2] It is a hydrophobic molecule, practically insoluble in water, and is found as a metabolite in yeast.^{[1][3][4]}

Summary of Physical Properties

The physical properties of **Ethyl 9-hexadecenoate** are summarized in the table below. It is important to note that values can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

Property	Value	Conditions	Source(s)
Molecular Formula	C18H34O2	[1][2][5]	
Molecular Weight	282.46 g/mol	[1][6][7]	
Appearance	Colorless to almost colorless clear liquid	[2]	
Boiling Point	134 - 136 °C	1 mmHg	[2]
	354 - 356 °C	760 mmHg	[8][9]
	355.5 ± 21.0 °C	760 Torr (Calculated)	[10]
Density	0.870 g/cm³	[2]	
	0.875 ± 0.06 g/cm³	20 °C, 760 Torr (Calculated)	[10]
Refractive Index	1.450	[2][11]	
Flash Point	92.22 °C (198.00 °F)	TCC	[8][9]
	92.7 ± 20.4 °C	(Calculated)	[10]
Vapor Pressure	0.000030 mmHg	25.00 °C (Estimated)	[8][9]
Solubility	Insoluble in water	[1][3][4]	
Soluble in alcohol	[8][9]		
0.005815 mg/L in water	25 °C (Estimated)	[8][9]	
LogP (Octanol/Water Partition Coefficient)	7.509 (Estimated)	[8][9]	
7.23 (ALOGPS) / 6.4 (ChemAxon)	Predicted	[3]	
Purity	≥ 95% (GC)	[2]	

Experimental Protocols

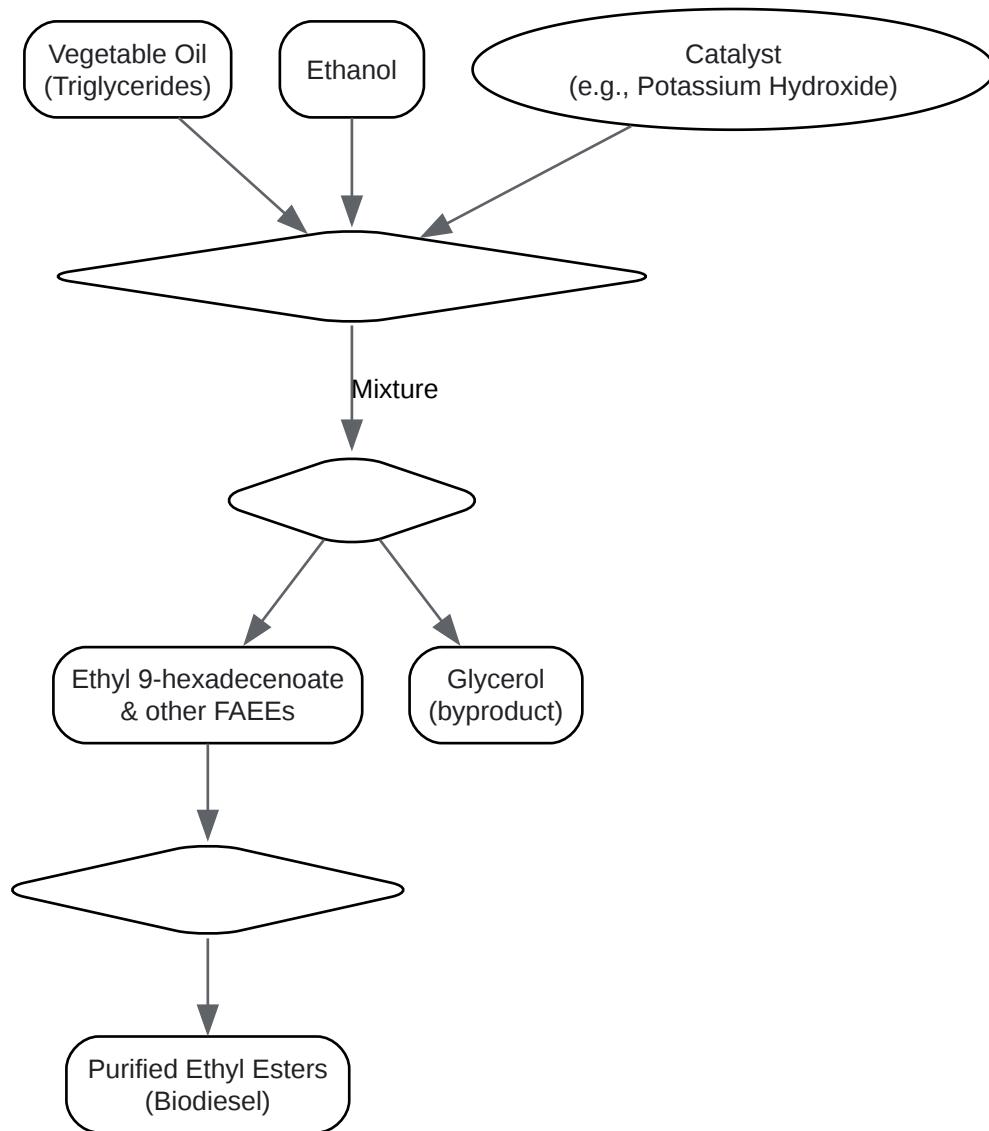
The determination of the physical and chemical properties of **Ethyl 9-hexadecenoate** involves various analytical techniques. Below are detailed methodologies for key experiments.

Identification and Quantitation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the definitive identification and quantification of individual fatty acid ethyl esters in biological samples.[\[12\]](#)

- Sample Preparation and Extraction:
 - Tissues are homogenized and lipids are extracted using acetone to avoid the non-enzymatic formation of esters that can occur with alcohol-based solvents.[\[12\]](#)
 - The resulting lipid extract is concentrated.[\[12\]](#)
- Chromatographic Separation:
 - The lipid extract is spotted on a silica gel thin-layer chromatography (TLC) plate.[\[12\]](#)
 - The plate is developed using an apolar solvent system, typically petroleum ether:diethyl ether:acetic acid (75:5:1 v/v/v).[\[12\]](#)
 - The band corresponding to FAEEs is scraped from the plate and the esters are eluted.
- GC-MS Analysis:
 - An aliquot of the purified FAEEs is injected into a gas chromatograph.
 - The GC oven temperature is programmed to separate the individual esters. For example, an initial temperature of 220°C is held for 4 minutes, then ramped up to 230°C at 10°C/min and held for 7.5 minutes.[\[13\]](#)
 - Nitrogen is typically used as the carrier gas.[\[13\]](#)
 - The separated esters are then introduced into a mass spectrometer for identification based on their mass spectra.[\[12\]](#)

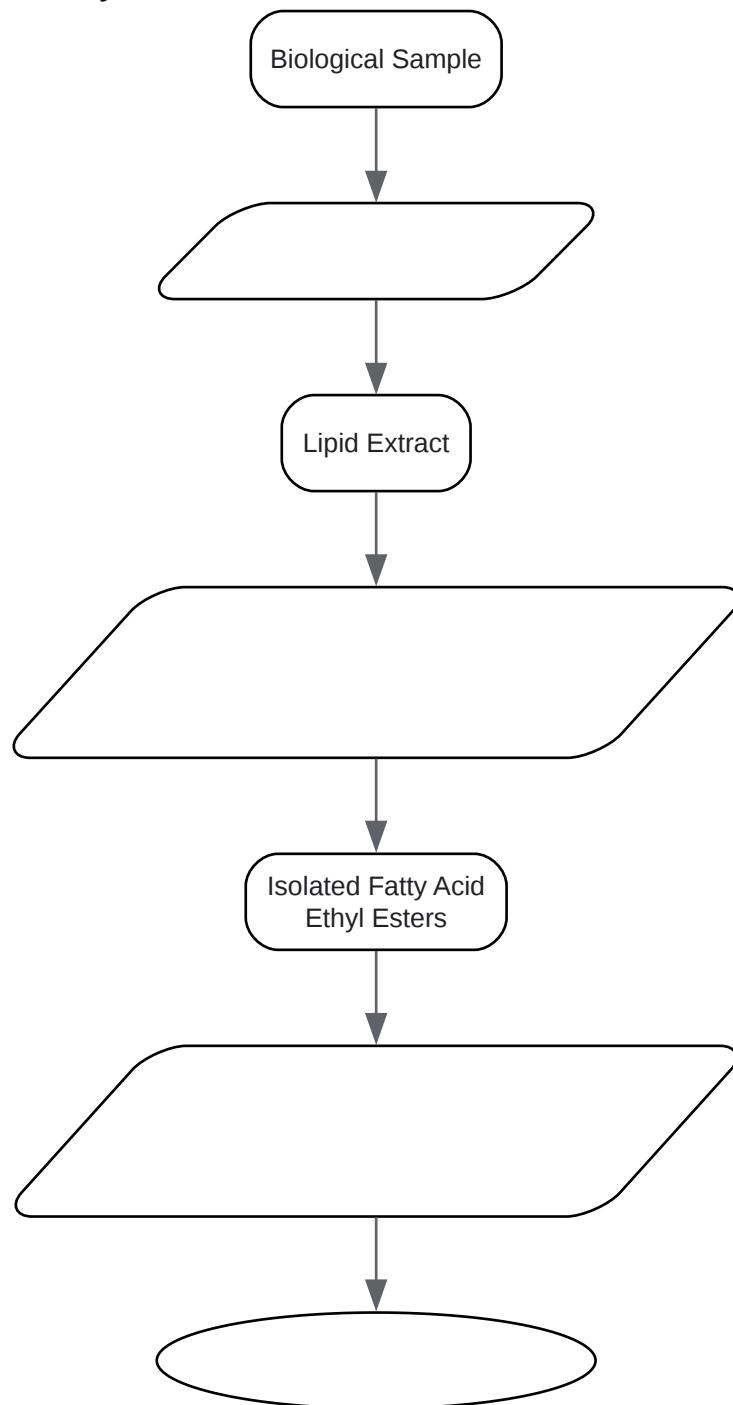
Determination of Physicochemical Properties of Fatty Acid Ethyl Esters (FAEEs)


Standardized methods are often employed to determine the bulk physical properties of FAEEs, particularly in the context of biofuels.[13]

- Density and Viscosity: These properties are measured according to standard test methods (e.g., ISO, EN) and are often evaluated as a function of temperature.[13][14]
- Cold Flow Properties (Cloud Point and Pour Point): These are critical for fuel applications and are determined using standardized protocols that involve cooling the sample at a controlled rate and observing the temperature at which wax crystals first appear (cloud point) or the sample ceases to flow (pour point).[15]
- Distillation Characteristics: The boiling range of the ester mixture is determined by distillation according to standard methods to assess its volatility.[13]

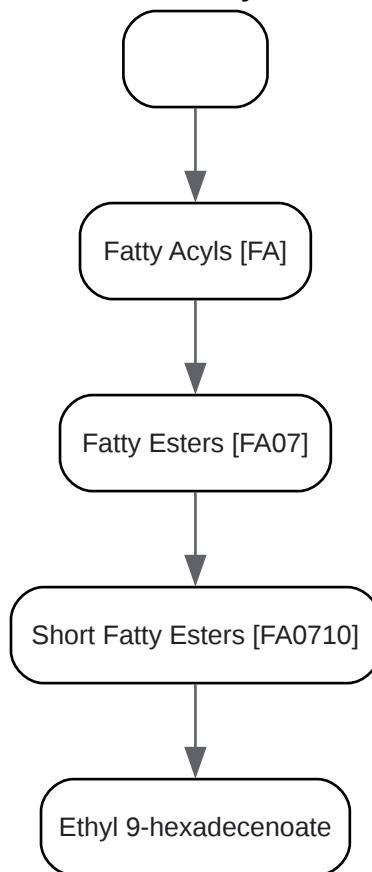
Visualizations

The following diagrams illustrate key processes and classifications related to **Ethyl 9-hexadecenoate**.


Synthesis of Ethyl 9-hexadecenoate via Transesterification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 9-hexadecenoate**.


Analytical Workflow for FAEE Identification

[Click to download full resolution via product page](#)

Caption: Analytical workflow for FAEE identification.

Lipid Classification of Ethyl 9-hexadecenoate

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of **Ethyl 9-hexadecenoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 9-hexadecenoate | 54546-22-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ymdb.ca [ymdb.ca]

- 4. Human Metabolome Database: Showing metabocard for Ethyl 9-hexadecenoate (HMDB0059871) [hmdb.ca]
- 5. Ethyl 9-hexadecenoate [webbook.nist.gov]
- 6. Ethyl 9-hexadecenoate (CAS 54546-22-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Ethyl 9-hexadecenoate | C18H34O2 | CID 5364759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 9-hexadecenoate, 54546-22-4 [thegoodscentscompany.com]
- 9. ethyl 9-hexadecenoate [flavscents.com]
- 10. CAS # 56219-10-4, cis-9-Hexadecenoic acid ethyl ester, Ethyl (Z)-9-hexadecenoate, Ethyl cis-9-hexadecenoate, Ethyl palmitoleate - chemBlink [chemblink.com]
- 11. Ethyl cis-9-Hexadecenoate | 56219-10-4 | TCI AMERICA [tcichemicals.com]
- 12. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. legacy.sae.org [legacy.sae.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [What are the physical properties of Ethyl 9-hexadecenoate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609348#what-are-the-physical-properties-of-ethyl-9-hexadecenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com